

Confirming the Structure of N-Boc-L-phenylalaninal: An NMR Characterization Guide

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Compound of Interest

Compound Name: *N-Boc-L-phenylalaninal*

Cat. No.: B556953

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic intermediates is paramount to ensure the integrity of their scientific findings. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the target product, **N-Boc-L-phenylalaninal**, with its common precursor and a potential byproduct, offering a clear framework for structural verification.

Comparative NMR Data Analysis

The successful conversion of N-Boc-L-phenylalanine to **N-Boc-L-phenylalaninal** is primarily evidenced by the appearance of characteristic aldehyde signals in both ^1H and ^{13}C NMR spectra, alongside the disappearance of the carboxylic acid proton signal. The following tables summarize the key chemical shifts for the product, its starting material, and a potential impurity.

Table 1: Comparative ^1H NMR Chemical Shifts (ppm)

Assignment	N-Boc-L-phenylalanine (Starting Material)	N-Boc-L-phenylalaninal (Product - Expected)	N-Boc-L-phenylalaninol (Byproduct)
Aldehyde H (CHO)	-	~9.6 (s)	-
Phenyl H (Ar-H)	~7.26 (m, 5H)[1]	~7.3 (m, 5H)	~7.3 (m, 5H)
NH	Variable (broad)	Variable (broad)	Variable (broad)
α -H (CH)	~4.36 (dd, 1H)[1]	~4.4 (m, 1H)	~3.8 (m, 1H)
β -H (CH ₂)	~2.87, 3.16 (dd, 2H) [1]	~3.0, 3.2 (m, 2H)	~2.8 (d, 2H)
Alcohol H (CH ₂ OH)	-	-	Variable (broad)
Alcohol H (CH ₂ OH)	-	-	~3.6 (d, 2H)
Boc H ((CH ₃) ₃ C)	~1.36 (s, 9H)[1]	~1.4 (s, 9H)	~1.4 (s, 9H)
Carboxylic Acid H (COOH)	Variable, >10 (broad s)	-	-

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Assignment	N-Boc-L-phenylalanine (Starting Material)	N-Boc-L-phenylalaninal (Product - Expected)	N-Boc-L-phenylalaninol (Byproduct)
Aldehyde C (CHO)	-	~200	-
Phenyl C (Ar-C)	~127-136	~127-136	~127-138
Boc C=O	~155	~155	~156
Carboxylic Acid C (COOH)	~176	-	-
α -C (CH)	~55	~60	~55
β -C (CH ₂)	~38	~36	~39
Alcohol C (CH ₂ OH)	-	-	~65
Boc C ((CH ₃) ₃ C)	~80	~80	~80
Boc CH ₃ ((CH ₃) ₃ C)	~28	~28	~28

Experimental Protocols

A detailed and consistent experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation:

- **Dissolution:** Accurately weigh 10-20 mg of the dried sample (**N-Boc-L-phenylalaninal**) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for this type of compound.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration (Optional):** If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

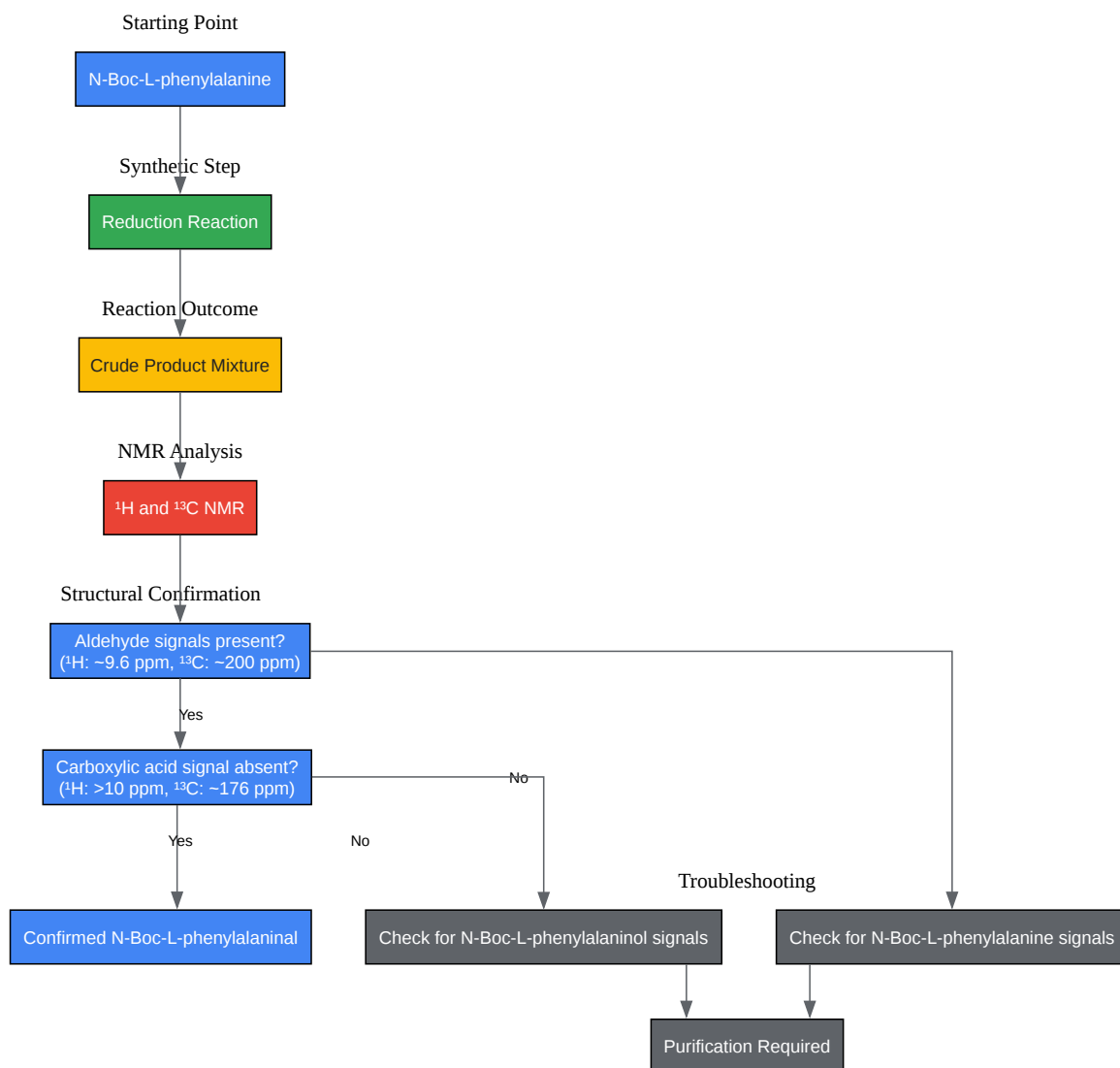
NMR Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.

- ^1H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
 - Referencing: The residual solvent peak (e.g., CDCl_3 at 7.26 ppm) is used as the internal standard.
- ^{13}C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 1024-4096 scans, depending on sample concentration.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Referencing: The solvent peak (e.g., CDCl_3 at 77.16 ppm) is used as the internal standard.

Workflow for Structural Confirmation

The logical process for confirming the structure of **N-Boc-L-phenylalaninal** using NMR is outlined in the diagram below. This workflow highlights the key comparisons and decision points in the analysis.



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Caption: Workflow for NMR-based structural confirmation of **N-Boc-L-phenylalaninal**.

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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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